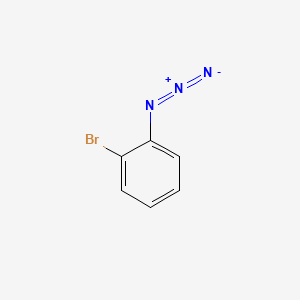

1-Azido-2-bromobenzene

Description

Contextual Significance of Halogenated Azidoarenes in Synthetic Chemistry

Halogenated azidoarenes, the class of compounds to which 1-azido-2-bromobenzene belongs, are of considerable importance in synthetic chemistry. The presence of both a halogen atom and an azide (B81097) group on the aromatic ring provides two distinct reactive sites. This dual functionality allows for a variety of chemical transformations, making these compounds powerful intermediates in the construction of diverse molecular architectures.

The azide group is a versatile functional group known for its participation in a range of reactions, most notably "click chemistry," a concept that has revolutionized drug discovery and materials science. smolecule.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and selective formation of 1,2,3-triazoles. smolecule.comontosight.ai The azide group can also be reduced to an amine, a fundamental functional group in many biologically active molecules, or can generate highly reactive nitrene intermediates upon thermolysis or photolysis. acs.org

The halogen atom, typically chlorine, bromine, or iodine, serves as a "handle" for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds. The reactivity of the halogen is influenced by its identity, with iodine being the most reactive and fluorine the least in many common transformations. wikipedia.org The strategic placement of the halogen and azide groups on the aromatic ring allows for sequential and site-selective modifications, providing a powerful tool for synthetic chemists. nih.gov

Overview of Strategic Research Areas Involving this compound

The unique structural features of this compound have positioned it as a key player in several strategic research areas within organic chemistry.

One major area of application is in the synthesis of heterocyclic compounds . The azide group can undergo intramolecular cyclization reactions, often facilitated by the generation of a nitrene intermediate, to form a variety of nitrogen-containing heterocycles. researchgate.net For instance, the thermolysis of this compound can lead to the formation of phenazines. rsc.org Furthermore, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions with various partners, followed by a thermally induced nitrene insertion to construct fused indole-heterocycles. researchgate.net

Another significant research focus is the use of this compound in "click" chemistry . The azide functionality readily participates in CuAAC reactions with terminal alkynes to generate 1,2,3-triazole-containing molecules. chemicalbook.com This reaction is noted for its high efficiency and functional group tolerance. The resulting triazole ring is a common structural motif in many pharmaceuticals and functional materials.

Furthermore, this compound is employed in the study of reaction mechanisms . For example, its behavior in Suzuki-Miyaura cross-coupling reactions has been investigated, where the azide group can sometimes interact with the phosphine (B1218219) ligands of the palladium catalyst, leading to side products. psu.edumdpi.com Understanding these interactions is crucial for optimizing reaction conditions and improving the yields of desired products.

The compound also serves as a precursor for the synthesis of other valuable reagents. For instance, it can be used to prepare theophylline (B1681296) derivatives containing a 1,2,3-triazole moiety, which have shown potential in the treatment of non-small cell lung cancer. chemicalbook.com

Below is a table summarizing some of the key properties of this compound and related compounds for comparison.

| Property | This compound | 1-Azido-4-bromobenzene | 2-Azidonaphthalene |

| CAS Number | 3302-39-4 stenutz.euchemazone.comguidechem.com | 624-91-9 | 2130-18-9 |

| Molecular Formula | C₆H₄BrN₃ chemazone.comguidechem.comnih.gov | C₆H₄BrN₃ ontosight.ai | C₁₀H₇N₃ |

| Molecular Weight | 198.02 g/mol chemazone.comguidechem.com | 198.02 g/mol | 169.18 g/mol |

| Key Reactions | Suzuki-Miyaura coupling, thermolysis to phenazines, CuAAC researchgate.netrsc.orgchemicalbook.com | Huisgen cycloaddition (click chemistry) ontosight.ai | Thermolysis to azonaphthalene and dibenzophenazine rsc.org |

| Primary Applications | Synthesis of fused heterocycles, mechanistic studies researchgate.netpsu.edu | Intermediate in pharmaceutical and dye synthesis ontosight.ai | Precursor for phenazine (B1670421) synthesis rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVQEONXPGQIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340017 | |

| Record name | o-Bromophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-39-4 | |

| Record name | o-Bromophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 2 Bromobenzene and Derivatives

Direct Synthetic Routes to 1-Azido-2-bromobenzene

Several primary methodologies have been developed for the synthesis of this compound, each starting from different precursors and employing distinct reaction mechanisms.

Nucleophilic Azidation of Halobenzene Precursors

The direct substitution of a halide on an aromatic ring by an azide (B81097) anion is a challenging transformation that typically requires harsh reaction conditions or the presence of activating groups. However, the use of copper catalysis facilitates this nucleophilic aromatic substitution (SNAr) reaction. While direct azidation of 1,2-dibromobenzene (B107964) is not extensively documented, the copper-catalyzed azidation of aryl halides provides a viable pathway.

In this method, an aryl halide, such as 1-bromo-2-chlorobenzene, can be treated with sodium azide in the presence of a copper(I) catalyst. The reaction mechanism is believed to involve the formation of an organocopper intermediate, which then undergoes nucleophilic attack by the azide ion. The choice of solvent, ligand, and reaction temperature is crucial for achieving good yields and minimizing side reactions.

Table 1: Examples of Copper-Catalyzed Azidation of Aryl Halides This table is illustrative of the general reaction and not specific to the synthesis of this compound from a dihalobenzene precursor.

| Aryl Halide | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromoiodobenzene | CuI / N,N'-dimethylethylenediamine | DMSO | Microwave | High Conversion |

| 1-Bromo-4-nitrobenzene | Porous Cu | DMSO | 110 | 95 |

| 1-Bromo-4-cyanobenzene | Porous Cu | DMSO | 110 | 92 |

Diazotization-Azidation Approaches from Aromatic Amines

A widely employed and reliable method for the synthesis of aryl azides is the diazotization of aromatic amines followed by treatment with an azide salt. organic-chemistry.orgscielo.br This process, a variation of the Sandmeyer reaction, is particularly suitable for the preparation of this compound from 2-bromoaniline (B46623). wikipedia.orgnih.gov

The reaction proceeds in two main steps. First, the aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0–5 °C) to form a diazonium salt. nih.gov In the second step, the diazonium salt solution is reacted with sodium azide, leading to the displacement of the diazonium group by the azide moiety and the liberation of nitrogen gas. This method is generally high-yielding and tolerates a variety of functional groups on the aromatic ring.

Table 2: Representative Conditions for Diazotization-Azidation of Aromatic Amines

| Starting Amine | Diazotization Conditions | Azidation Conditions | Yield (%) |

|---|---|---|---|

| 2-Bromoaniline | NaNO₂, aq. HCl, 0-5 °C | NaN₃, water, 0-5 °C | Typically >80 |

| 4-Bromoaniline | NaNO₂, aq. HCl, 0-5 °C | NaN₃, water, 0-5 °C | ~98 |

| Aniline (B41778) | NaNO₂, p-TsOH, water, RT | NaN₃, water, RT | 99 |

Copper(II)-Catalyzed Azidation of Arylboronic Acids, Boronates, and Trifluoroborates

A more recent development in the synthesis of aryl azides involves the copper(II)-catalyzed Chan-Lam coupling reaction of arylboronic acids with sodium azide. This methodology offers a valuable alternative to the diazotization-azidation route and is compatible with a wide range of functional groups. The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297), and proceeds efficiently in protic solvents like methanol (B129727) or ethanol.

This method has been shown to be effective for a variety of substituted phenylboronic acids, including those with ortho substituents, suggesting its applicability for the synthesis of this compound from 2-bromophenylboronic acid. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring.

Table 3: Copper(II)-Catalyzed Azidation of Various Phenylboronic Acids

| Arylboronic Acid | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Cyanophenylboronic acid | Cu(OAc)₂, NaN₃, MeOH, 55 °C | 98 |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂, NaN₃, MeOH, 55 °C | 88 |

| 2-(Pivaloylamino)phenylboronic acid | Cu(OAc)₂, NaN₃, MeOH, 55 °C | 94 |

| Biphenyl-2-boronic acid | Cu(OAc)₂, NaN₃, MeOH, 55 °C | 40 |

Azide Introduction from Alcohol Precursors

The direct conversion of a phenolic hydroxyl group to an azide group on an aromatic ring is not a conventional transformation. Phenols are generally poor substrates for direct nucleophilic substitution. However, recent research has demonstrated a method for the direct ortho-azidation of phenols.

This approach utilizes a chloroimidazolium chloride with bulky aryl substituents, which reacts with sodium azide to form an azidoimidazolinium salt. This intermediate then acts as an azide-transfer agent to the phenol. The reaction is highly dependent on the choice of solvent, with protic solvents like methoxyethanol giving the best results and suppressing the formation of byproducts. While this method has been demonstrated for phenols, its application to 2-bromophenol (B46759) for the synthesis of this compound would represent a novel application of this specialized methodology.

Synthesis of Structural Analogues and Functionalized Derivatives

The methodologies described above can be adapted to synthesize structural analogues and functionalized derivatives of this compound, such as those containing fluorine atoms.

Preparation of Fluorinated Azidobromobenzene Derivatives

The synthesis of fluorinated azidobromobenzene derivatives can be achieved by employing starting materials that already contain the desired fluorine substituent. A logical and effective approach is the diazotization-azidation of a fluorinated bromoaniline. For instance, 2-azido-1-bromo-4-fluorobenzene (B6271177) can be prepared from 2-bromo-4-fluoroaniline. sigmaaldrich.com

The synthesis would follow the standard diazotization-azidation procedure. 2-Bromo-4-fluoroaniline is first converted to its corresponding diazonium salt using sodium nitrite in an acidic medium at low temperature. Subsequent treatment of the diazonium salt with sodium azide would yield the target 2-azido-1-bromo-4-fluorobenzene. This approach leverages the reliability of the Sandmeyer-type reaction on a readily available functionalized aniline precursor.

Table 4: Synthesis of a Fluorinated Azidobromobenzene Derivative

| Starting Material | Reagents | Product | Synthetic Method |

|---|---|---|---|

| 2-Bromo-4-fluoroaniline | 1. NaNO₂, aq. HCl, 0-5 °C 2. NaN₃ | 2-Azido-1-bromo-4-fluorobenzene | Diazotization-Azidation |

Synthesis of Substituted this compound Analogues: A Methodological Overview

The synthesis of substituted this compound analogues is a crucial area of research, providing versatile building blocks for the construction of complex nitrogen-containing heterocycles and other valuable organic compounds. The primary and most established method for introducing the azide functionality onto a substituted 2-bromoaniline precursor is through a diazotization reaction followed by treatment with an azide salt. This two-step, one-pot process is highly regarded for its efficiency and the production of high-purity products.

A general and widely applicable route commences with the appropriate substituted 2-bromoaniline. This precursor is subjected to diazotization using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid. The resulting diazonium salt is then treated with an azide source, most commonly sodium azide, to yield the desired this compound derivative. The reaction is typically performed at low temperatures (0–5°C) to ensure the stability of the intermediate diazonium salt.

Synthesis of a Nitro-Substituted Analogue

A notable example is the preparation of 1-azido-2-bromo-4-nitrobenzene. The synthesis begins with the nitration of 3-bromoacetophenone using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted compound undergoes bromination, followed by reduction of the keto group with sodium borohydride (B1222165) and subsequent in situ cyclization to form an oxirane. This intermediate is then converted to the corresponding azide.

Another approach involves the direct diazotization of commercially available 2-bromo-4-nitroaniline. The aniline is dissolved in an acidic medium and treated with sodium nitrite to form the diazonium salt, which is then reacted with sodium azide to furnish 1-azido-2-bromo-4-nitrobenzene.

Synthesis of Halo- and Alkyl-Substituted Analogues

The synthesis of halogenated and alkylated derivatives of this compound follows a similar strategic pathway, starting from the corresponding substituted anilines.

For instance, the synthesis of 1-azido-2-bromo-4-fluorobenzene (B2527473) begins with 4-fluoroaniline (B128567). This starting material is first brominated to yield 2-bromo-4-fluoroaniline. Subsequent diazotization of this intermediate followed by azidation provides the target compound. The bromination of 4-fluoroaniline can be achieved using reagents such as N-bromosuccinimide in N,N-dimethylformamide.

Similarly, the preparation of analogues with other substituents, such as methyl or chloro groups, would involve the corresponding substituted 2-bromoanilines as starting materials. For example, 1-azido-2-bromo-5-methylbenzene would be synthesized from 2-bromo-5-methylaniline.

Detailed Synthetic Approaches

The following table summarizes the synthetic methodologies for various substituted this compound analogues, detailing the precursors, reagents, and general reaction conditions.

| Target Compound | Precursor | Key Reaction Steps | Typical Reagents |

|---|---|---|---|

| 1-Azido-2-bromo-4-nitrobenzene | 2-Bromo-4-nitroaniline | 1. Diazotization 2. Azidation | 1. NaNO₂, HCl 2. NaN₃ |

| 1-Azido-2-bromo-4-fluorobenzene | 2-Bromo-4-fluoroaniline | 1. Diazotization 2. Azidation | 1. NaNO₂, HCl 2. NaN₃ |

| 1-Azido-2-bromo-5-methylbenzene | 2-Bromo-5-methylaniline | 1. Diazotization 2. Azidation | 1. NaNO₂, HCl 2. NaN₃ |

| 1-Azido-2-bromo-5-chlorobenzene | 2-Bromo-5-chloroaniline | 1. Diazotization 2. Azidation | 1. NaNO₂, HCl 2. NaN₃ |

| 1-Azido-2-bromo-4-methoxybenzene | 2-Bromo-4-methoxyaniline | 1. Diazotization 2. Azidation | 1. NaNO₂, HCl 2. NaN₃ |

Reactivity Profiles and Mechanistic Investigations of 1 Azido 2 Bromobenzene

Transition-Metal-Catalyzed Transformations

1-Azido-2-bromobenzene is a versatile substrate in transition-metal-catalyzed reactions, offering two reactive sites for functionalization: the azido (B1232118) group and the bromo substituent. This allows for a range of transformations, particularly through palladium catalysis, to construct complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, these reactions primarily target the carbon-bromine bond, leaving the azide (B81097) functionality intact for subsequent transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures. For this compound, this reaction involves its coupling with various arylboronic acids in the presence of a palladium catalyst to yield 2-azidobiphenyl (B3386803) derivatives. researchgate.netsigmaaldrich.com This transformation is significant as the resulting products can be used as precursors for the synthesis of fused indole-heterocycles through subsequent thermally induced nitrene insertion. researchgate.net

A typical reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov The reaction proceeds to give the corresponding 2-azidobiphenyl. This method has been successfully applied to synthesize a variety of fused indole (B1671886) heterocyclic compounds. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 2-Azido-1,1'-biphenyl | Not specified |

| 2 | 1H-Indole-5-boronic acid | Not specified | Pyrrolo[3,2-a]carbazole | 65 |

Data sourced from multiple studies. researchgate.netnih.gov

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, typically involves the reaction of an aryl halide with an alkene. nih.gov While specific examples of Heck reactions directly involving this compound are not extensively detailed in the provided search results, the general applicability of this reaction to aryl bromides suggests its potential for C-C bond formation at the 2-position of the azidobenzene (B1194522) ring. researchgate.netmdpi.com Dehydrogenative Heck reactions, which couple arenes with alkenes, represent an atom-economical alternative. mdpi.com

Aminocarbonylation is a process that introduces both a carbonyl group and an amine in a single step. Palladium-catalyzed aminocarbonylation of aryl bromides using amino acids as nucleophiles has been developed, offering a route to N-capped amino acids. diva-portal.org This methodology could potentially be applied to this compound to introduce an amide functionality, further expanding its synthetic utility.

The Negishi cross-coupling reaction provides a versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

While direct applications of the Negishi coupling to this compound are not explicitly detailed in the provided search results, the reaction's broad scope with aryl bromides suggests its feasibility. organic-chemistry.orgrsc.org The process would involve the preparation of an organozinc reagent and its subsequent palladium-catalyzed reaction with this compound. This would provide an alternative route to biaryl compounds and other coupled products. Additives, such as bromide salts, have been shown to promote alkyl-alkyl Negishi reactions. rsc.org

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, generally proceeds through a sequence of three fundamental steps: oxidative addition, transmetallation, and reductive elimination. nih.govenscm.fr

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. enscm.frresearchgate.net

Transmetallation: In this step, the organic group from the organometallic reagent (e.g., arylboronic acid in Suzuki-Miyaura or organozinc in Negishi coupling) is transferred to the palladium(II) complex, displacing the halide. enscm.fr

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the C-C coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. enscm.fr

In some cases, alternative mechanistic pathways may be operative. For instance, in certain Heck reactions, a catalytic cycle involving Pd(I)/diboryl carbon radical intermediates has been proposed, contrasting with the classical Pd(0)/Pd(II) scenario. nih.gov

The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of cross-coupling reactions. nih.gov Ligands can influence the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the metal center. semanticscholar.org

For instance, in Suzuki-Miyaura reactions, phosphine (B1218219) ligands like triphenylphosphine (B44618) are commonly employed. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also led to highly active and reusable palladium catalysts. d-nb.info The design of new ligands is an active area of research aimed at expanding the scope of palladium-catalyzed reactions to include less reactive substrates and to achieve higher turnover numbers. nih.gov

The catalytic activity can also be influenced by the nature of the palladium precursor and the reaction solvent. researchgate.net For example, heterogeneous palladium catalysts, where palladium is supported on materials like zeolites, offer advantages in terms of recovery and reusability. researchgate.net

Copper-Catalyzed Processes

Copper-catalyzed reactions have become indispensable tools in modern organic synthesis, offering mild and efficient pathways to a diverse array of molecular architectures. In the context of this compound, copper catalysis plays a pivotal role in facilitating cycloaddition reactions and has potential applications in chemoselective azidation methodologies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.orgwikipedia.org This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides with high regioselectivity. nih.gov For a molecule like this compound, the azide functional group is a prime candidate for participation in CuAAC reactions, providing a pathway to novel triazole-containing aromatic compounds.

The mechanism of the CuAAC reaction involves the in-situ formation of a copper(I) acetylide species, which then reacts with the azide in a stepwise manner. nih.gov The copper(I) catalyst, often generated from a copper(II) salt with a reducing agent like sodium ascorbate, coordinates to the terminal alkyne, increasing its acidity and facilitating the formation of the copper acetylide. wikipedia.org The azide, in this case, this compound, then coordinates to the copper center, and subsequent cyclization and protonolysis yield the stable 1,2,3-triazole ring.

While specific studies detailing the CuAAC reaction with this compound are not extensively documented in the provided search results, the general principles of this reaction are widely applicable. The presence of the bromo substituent on the aromatic ring is not expected to interfere with the cycloaddition and can serve as a handle for further functionalization in the resulting triazole product.

Table 1: Representative Alkynes for CuAAC Reactions with this compound

| Alkyne | Potential Product |

| Phenylacetylene | 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethynyltrimethylsilane | 1-(2-bromophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

| 1-Ethynylcyclohexanol | 1-(1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol |

Chemoselective Azidation Methodologies

Chemoselective azidation involves the introduction of an azide group into a molecule in the presence of other reactive functional groups. While this compound is itself an azidated compound, the principles of copper-catalyzed azidation are relevant to its synthesis and potential transformations. Copper-catalyzed methods for the azidation of aryl halides have been developed as alternatives to traditional methods that may require harsh conditions. acs.org

These methodologies often employ a copper(I) catalyst in the presence of an azide source, such as sodium azide, to convert an aryl halide into an aryl azide. The choice of ligands for the copper catalyst can be crucial for achieving high efficiency and selectivity. Although the direct application of these methods to further azidate this compound is unlikely due to the presence of the existing azide group, understanding these processes is important for the broader context of its chemical reactivity.

Aryne Chemistry and Reactivity

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two ortho substituents. Their strained triple bond makes them potent electrophiles and dienophiles, enabling a wide range of chemical transformations.

Generation of Aryne Intermediates from this compound and Related Precursors

The generation of aryne intermediates, particularly benzyne (B1209423), from ortho-dihaloarenes or ortho-halophenyl triflates is a well-established strategy in organic synthesis. While the direct generation of benzyne from this compound is not explicitly detailed in the provided search results, the general principle involves the elimination of two adjacent leaving groups. In the case of this compound, this would conceptually involve the loss of the bromo and azido groups.

Common methods for generating arynes include treatment of ortho-dihaloarenes with strong bases or metals, or the fluoride-induced decomposition of ortho-silylaryl triflates. The thermal or photochemical decomposition of this compound could potentially lead to the formation of a nitrene intermediate, which might then undergo rearrangement or further reactions, but the direct formation of benzyne via simultaneous loss of N2 and a bromide ion is a plausible, albeit likely high-energy, pathway.

A more common route to arynes involves precursors like 2-(trimethylsilyl)phenyl triflate, which generates benzyne under mild conditions upon treatment with a fluoride (B91410) source. organic-chemistry.org This highlights the importance of having two readily eliminated groups in the ortho positions.

Regioselectivity in Aryne Transformations

Once generated, unsymmetrically substituted arynes can react with nucleophiles or trapping agents to give two possible regioisomeric products. The regioselectivity of these reactions is influenced by both electronic and steric factors. researchgate.netacs.org

In the case of a hypothetical benzyne generated from a precursor other than this compound but possessing a substituent, the incoming nucleophile will preferentially attack the position that leads to the more stable anionic intermediate. Electron-withdrawing groups generally direct the nucleophile to the meta position, as this places the developing negative charge closer to the stabilizing group. Conversely, electron-donating groups can favor ortho attack.

The distortion of the aryne triple bond due to the presence of substituents can also play a significant role in directing the regiochemical outcome of cycloaddition reactions. acs.orgnih.gov

Cycloaddition Reactions Involving Arynes

Arynes are excellent dienophiles and dipolarophiles, readily participating in cycloaddition reactions to form a variety of carbocyclic and heterocyclic systems. nih.govresearcher.liferesearchgate.net The high reactivity of the strained triple bond drives these transformations.

A classic example is the [4+2] cycloaddition (Diels-Alder reaction) of benzyne with dienes such as furan (B31954) to produce bicyclic adducts. nih.gov Similarly, arynes can undergo [3+2] cycloaddition with 1,3-dipoles like azides to form triazoles. organic-chemistry.org These reactions provide powerful methods for the rapid construction of complex molecular frameworks.

If benzyne were generated from this compound, it would readily be trapped by various cycloaddition partners present in the reaction mixture. The efficiency of these trapping reactions is crucial due to the high reactivity and short lifetime of the aryne intermediate.

Table 2: Potential Cycloaddition Reactions of Benzyne

| Reactant | Reaction Type | Product Type |

| Furan | [4+2] Cycloaddition | Dihydroepoxynaphthalene |

| Cyclopentadiene | [4+2] Cycloaddition | Benzobicyclo[2.2.1]heptadiene |

| Trimethylsilyl azide | [3+2] Cycloaddition | Benzotriazole |

| Anthracene | [4+2] Cycloaddition | Triptycene |

Nitrene Insertion Processes from Azide Decomposition

The decomposition of this compound, either through thermal or photochemical means, is a key reaction that proceeds via the formation of a highly reactive nitrene intermediate, 2-bromophenylnitrene. nih.govresearchgate.netbeilstein-journals.org This process involves the extrusion of a molecule of dinitrogen (N₂). The initially formed nitrene is typically in the singlet state, which can then undergo intersystem crossing to the more stable triplet state. rsc.org

Singlet nitrenes are known to undergo characteristic insertion reactions. For instance, they can insert into C-H bonds, leading to the formation of new C-N bonds and resulting in amination of the substrate. While intermolecular insertion reactions are possible, intramolecular C-H insertion is also a potential pathway if suitable C-H bonds are accessible within the molecule.

The reactivity of the generated 2-bromophenylnitrene is significantly influenced by the presence of the ortho-bromo substituent. This substituent can affect the electronic properties and stability of the nitrene, thereby influencing the course of subsequent reactions. The general mechanism for nitrene formation is depicted below:

General Reaction Scheme for Nitrene Formation

| Reactant | Conditions | Intermediate | Product(s) |

|---|

Research has shown that the decomposition of aryl azides can lead to a variety of products depending on the reaction conditions and the molecular structure. d-nb.info The nitrene intermediate can also undergo other transformations, such as ring expansion to form didehydroazepines, which can then be trapped by nucleophiles. rsc.orgresearchgate.net

Other Significant Reaction Pathways

Beyond nitrene insertion, this compound exhibits a range of other important reactivities centered around its two functional groups.

The azide group in aryl azides is generally not a good leaving group in nucleophilic aromatic substitution (NAS) reactions. However, the reactivity can be influenced by the presence of activating groups on the aromatic ring. In the case of this compound, the bromine atom acts as a leaving group in typical NAS reactions. Strong nucleophiles are generally required for such substitutions on unactivated aryl halides. nih.gov

The azide ion (N₃⁻) itself is an excellent nucleophile and is commonly used to introduce the azido group via nucleophilic substitution of alkyl or aryl halides. nih.gov While the azido group in this compound is not typically displaced, the bromide can be substituted by a strong nucleophile under forcing conditions. The reaction of related brominated aromatic compounds with nucleophiles like amines has been documented. sci-hub.se For example, the reaction with imidazole (B134444) derivatives has been studied computationally. rsc.org

Illustrative Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Conditions | Product |

|---|

A fundamental and widely utilized reaction of the azido group is its reduction to a primary amine. This transformation is a cornerstone of synthetic chemistry as it provides a reliable method for introducing an amino group, with the azide serving as a stable and unreactive precursor until the reduction step. nih.gov

Several methods are effective for the reduction of aryl azides like this compound to the corresponding 2-bromoaniline (B46623). Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a common and clean method. nih.gov Other reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts, or tin(II) chloride can also be employed. The Staudinger reaction, which uses triphenylphosphine (PPh₃) followed by hydrolysis, is another mild and effective method for this conversion.

Common Reduction Methods for Aryl Azides

| Aryl Azide (Ar-N₃) | Reagent(s) | Product |

|---|---|---|

| This compound | H₂, Pd/C | 2-Bromoaniline |

| This compound | LiAlH₄ then H₂O | 2-Bromoaniline |

The ortho-disubstituted arrangement of the azido and bromo groups in this compound makes it a prime candidate for intramolecular cyclization reactions, particularly upon decomposition of the azide. Thermolysis or photolysis generates the 2-bromophenylnitrene intermediate, which can then react intramolecularly.

A well-documented cyclization for related ortho-substituted phenyl azides is the formation of benzofuroxans from o-nitrophenylazides. This reaction proceeds via an intramolecular cyclization where the nitrene interacts with the ortho-nitro group. By analogy, the 2-bromophenylnitrene generated from this compound is expected to undergo intramolecular reactions. While direct cyclization involving the bromine atom to form a fused heterocyclic system is less common than with a nitro group, the electronic influence and steric presence of the bromine atom direct the reactivity of the adjacent nitrene. Such cyclizations are often key steps in the synthesis of complex heterocyclic systems.

For instance, the thermal decomposition of azidopyridines with an ortho-azido group shows significantly enhanced reaction rates, leading to cyclization products. nih.gov This highlights the crucial role of neighboring group participation in the reactivity of aryl azides.

Example of Intramolecular Cyclization in a Related System

| Reactant | Conditions | Key Intermediate | Product |

|---|

In recent years, transition-metal-free reactions involving organic azides have gained significant attention. One of the most prominent examples is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry." While not an insertion reaction in the traditional sense, it involves the formal "insertion" of the azide into a strained alkyne without the need for a metal catalyst. This reaction is highly efficient and biorthogonal. Although this compound itself is not a strained alkyne partner, its azido group can participate in such cycloadditions with suitable strained alkynes.

Another class of relevant reactions includes intramolecular, metal-free cyclizations triggered by other reagents. For example, the reaction of certain azido-isocyanides can be initiated by the azide anion itself to yield complex heterocyclic systems. These reactions showcase the inherent reactivity of the azide functional group that can be harnessed for C-N bond formation and heterocycle synthesis without the involvement of transition metals.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of 1-azido-2-bromobenzene can be confirmed.

Proton (¹H) NMR spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule. In this compound, the four protons on the aromatic ring are chemically distinct due to the ortho-substitution pattern of the azide (B81097) and bromine groups. This results in a complex splitting pattern in the aromatic region of the spectrum.

Based on reported data, the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows four distinct signals in the aromatic region. rsc.org The assignments are based on the expected electronic effects of the substituents; the electron-withdrawing azide and bromine groups influence the chemical shifts of the adjacent protons.

The proton ortho to the bromine (at C6) is expected to be downfield, appearing as a doublet of doublets. The proton ortho to the azide group (at C3) appears further upfield. The two remaining protons (at C4 and C5) appear as apparent triplets due to similar coupling constants with their neighbors.

Table 1: ¹H NMR Spectroscopic Data for this compound rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.55 | dd | 8.0, 1.1 | H-6 |

| 7.34 | app t | 7.6 | H-4 |

| 7.17 | dd | 8.0, 1.1 | H-3 |

| 7.01 | app t | 7.6 | H-5 |

Note: dd = doublet of doublets, app t = apparent triplet. Assignments are inferred from substituent effects and splitting patterns.

This detailed pattern is crucial for confirming the 1,2-substitution pattern on the benzene (B151609) ring. For reaction monitoring, the appearance or disappearance of these specific signals can be tracked over time to determine reaction kinetics and endpoints.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the azide (C1) and bromine (C2) groups, known as ipso-carbons, have characteristic chemical shifts.

The reported ¹³C NMR data for this compound in CDCl₃ demonstrates these distinct signals. rsc.org The carbon atom attached to the azide group (C-1) is found at approximately 138.7 ppm, while the carbon bearing the bromine atom (C-2) is significantly shielded, appearing at 114.0 ppm. rsc.org The remaining four carbons of the aromatic ring are observed between 119.5 and 134.0 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138.7 | C-1 (C-N₃) |

| 134.0 | C-6 |

| 128.7 | C-4 |

| 126.1 | C-5 |

| 119.5 | C-3 |

| 114.0 | C-2 (C-Br) |

Note: Assignments are inferred from established substituent effects in substituted benzenes.

In reaction monitoring, the signal for the ipso-carbon (C-Br) at 114.0 ppm would be a key indicator. For instance, in a Suzuki coupling reaction where the bromine atom is replaced, the disappearance of this signal and the appearance of new signals would signify the progress of the reaction. mdpi.com

While 1D NMR provides essential data, 2D NMR techniques are often necessary for unambiguous assignment of complex spectra. A Heteronuclear Single Quantum Coherence (HSQC) experiment, for example, is used to determine direct one-bond correlations between protons and the carbon atoms they are attached to.

For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals:

A correlation between the ¹H signal at δ 7.55 ppm and the ¹³C signal at δ 134.0 ppm would confirm the assignment of H-6 and C-6.

A correlation between the ¹H signal at δ 7.17 ppm and the ¹³C signal at δ 119.5 ppm would confirm the assignment of H-3 and C-3.

Correlations for H-4/C-4 (δ 7.34/128.7) and H-5/C-5 (δ 7.01/126.1) would similarly be observed.

Techniques like gHSQCAD (gradient-selected Heteronuclear Single Quantum Coherence Adiabatic) are advanced versions that provide better resolution and solvent suppression. These 2D NMR methods are invaluable for confirming the structural integrity of the synthesized compound and for identifying components in a reaction mixture by correlating their respective ¹H and ¹³C signals, thus aiding in reaction monitoring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. When coupled with chromatographic methods, it becomes a powerful tool for separating and identifying components of a mixture, making it ideal for reaction monitoring.

A key fragmentation pathway for aryl azides involves the loss of a nitrogen molecule (N₂, 28 Da) from the molecular ion to form a nitrenium ion, which may undergo further rearrangement. nih.gov For this compound (molecular weight ~198 g/mol for the major isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N), the presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 197.96614 |

| [M+Na]⁺ | 219.94808 |

| [M]⁺ | 196.95831 |

Note: Values are predicted for the most abundant isotopes.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly suitable for monitoring reactions involving this compound, as it can separate the starting material, intermediates, and final products from the reaction mixture before they enter the mass spectrometer for identification.

In a typical setup, a sample from the reaction vessel is injected into an LC system. The components are separated on a column (e.g., a reversed-phase C18 column) based on their polarity. As each component elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. By monitoring the ion chromatograms for the specific m/z values of the reactants and products over time, one can accurately track the progress of the reaction, quantify conversion, and identify any side products.

GC-MS is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. This compound, being a relatively small organic molecule, is amenable to GC-MS analysis. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interactions with the column's stationary phase.

Upon elution, the separated components enter the mass spectrometer, are typically ionized by electron impact (EI), and then detected. The resulting mass spectrum provides a molecular fingerprint. For this compound, the mass spectrum would show the molecular ion peak (M⁺) with its characteristic bromine isotope pattern. Key fragment ions would likely include the [M-N₂]⁺ ion, resulting from the loss of dinitrogen, and further fragments from the cleavage of the bromophenyl ring. GC-MS is highly effective for assessing the purity of this compound and for monitoring reactions where both reactants and products are volatile.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing highly accurate mass measurements that confirm its elemental composition. Unlike nominal mass spectrometry, HRMS can measure the mass of a molecule to several decimal places, allowing for the unambiguous determination of its molecular formula.

For this compound (C₆H₄BrN₃), the calculated monoisotopic mass is 196.95886 Da. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus verifying the compound's identity. The technique is also crucial for identifying the compound in complex mixtures or as a product in a chemical reaction. In addition to the molecular ion, HRMS can detect various adducts formed in the ion source. The predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values, which relate to the ion's shape and size, for several common adducts of this compound are summarized below. uni.lu

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 197.96614 | 130.1 |

| [M+Na]⁺ | 219.94808 | 141.4 |

| [M+K]⁺ | 235.92202 | 126.8 |

| [M+NH₄]⁺ | 214.99268 | 153.0 |

| [M-H]⁻ | 195.95158 | 139.1 |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is distinguished by several characteristic absorption bands that confirm its structure.

The most prominent and diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. For aryl azides, this peak typically appears in the range of 2100-2140 cm⁻¹. researchgate.net Another key region is above 3000 cm⁻¹, where the C-H stretching vibrations of the aromatic ring are observed. The fingerprint region (below 1500 cm⁻¹) contains bands related to the C=C stretching of the benzene ring and various C-H bending vibrations. Finally, a band corresponding to the C-Br stretching vibration is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹. umd.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Azide (N₃) Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Medium to Strong |

UV-Visible (UV-Vis) Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the π → π* transitions of the electrons in the aromatic ring. The presence of the azido (B1232118) and bromo substituents influences the exact position and intensity of the absorption maxima (λmax). Aryl azide compounds typically exhibit strong absorption bands in the ultraviolet region. researchgate.net For instance, related phenyl azide derivatives show a characteristic absorption band around 275 nm, which is attributed to the π-π* electronic transition of the aromatic ring. researchgate.net The spectrum of this compound is expected to show similar features, making UV-Vis spectrophotometry a useful tool for quantitative analysis and for monitoring reactions involving this chromophore.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available as of this writing, the application of this technique would provide invaluable and unambiguous structural information.

If a suitable single crystal of this compound were analyzed, the resulting data would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the ortho substitution pattern on the benzene ring and reveal the exact geometry of the C-N-N-N linkage of the azide group. Furthermore, the analysis would elucidate the crystal packing arrangement, identifying any intermolecular interactions such as halogen bonding or π-stacking that govern the solid-state architecture.

Chromatographic and Electrophoretic Techniques for Analysis and Purification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds like this compound. It is routinely used to assess the purity of a sample, quantify its concentration, and isolate it from reaction mixtures or impurities. Commercial suppliers of this compound and its isomers often use HPLC to certify a purity of ≥95.0%. sigmaaldrich.comsigmaaldrich.com

A reversed-phase HPLC method is typically employed for this type of aromatic compound. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). By running a gradient of increasing organic solvent, compounds are eluted based on their polarity. The elution of this compound would be monitored using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum.

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 40% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~275 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For aryl azides like this compound, GC can be employed for purity assessment and reaction monitoring, provided that careful consideration is given to the compound's thermal lability. Aryl azides can undergo thermal decomposition at elevated temperatures, which are common in GC injectors and columns. This decomposition typically involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can lead to rearrangements or reactions with the solvent or other components, potentially complicating the analysis.

Despite this, studies on various substituted aryl azides have successfully utilized GC for their analysis. researchgate.net The key is to use optimized conditions, such as a lower injector temperature and a highly inert system, to minimize on-column degradation. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification and quantification but also mass spectra of the analyte and any potential degradation products, aiding in their structural elucidation. researchgate.netresearchgate.net

The separation of brominated aromatic compounds by GC is well-established. researchgate.net The methodology for this compound would likely involve a non-polar or medium-polarity capillary column to separate the analyte from starting materials, solvents, and byproducts. A flame ionization detector (FID) could be used for quantification due to its general reliability for organic compounds, while a mass spectrometer (MS) detector would be invaluable for definitive identification. researchgate.net In some cases, derivatization of the azide group may be performed prior to GC analysis to enhance thermal stability and improve chromatographic behavior. nih.govresearchgate.net For instance, certain azides can be derivatized with reagents like pentafluorobenzyl bromide (PFBB) for improved detection. chromatographyonline.com

A hypothetical set of GC parameters for the analysis of this compound, based on methods for similar compounds, is presented in the table below.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Aryl Azides and Brominated Benzenes

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 150-200 °C | To ensure volatilization without causing significant thermal decomposition of the azide. |

| Column Type | SE-30, DB-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Initial temp ~80°C, ramp at 10°C/min to ~250°C | To effectively separate compounds with different boiling points. |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | MS for identification and structural information; FID for robust quantification. |

| Injection Mode | Split/Splitless | Split mode for concentrated samples to avoid column overload; splitless for trace analysis. |

Capillary Electrophoresis (CZE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow-bore capillary. wikipedia.org The primary mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. mdpi.com While this compound is a neutral molecule and thus not directly amenable to standard CZE, the technique can be adapted for its analysis. Furthermore, CZE is highly effective for detecting precursor or byproduct ions, such as the azide (N₃⁻) and bromide (Br⁻) ions, in a sample matrix. researchgate.net

The analysis of the azide and bromide ions can be performed directly by CZE with indirect UV detection. researchgate.netnih.gov This is useful for monitoring the synthesis of this compound from precursors like sodium azide or for detecting its decomposition products. The separation relies on the different electrophoretic mobilities of the anions in a buffered electrolyte solution. researchgate.net

To analyze the neutral this compound molecule itself, a modification of the CE technique known as Micellar Electrokinetic Chromatography (MEKC) would be employed. In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes like this compound can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differential partitioning of analytes, allowing for the high-resolution separation of neutral compounds. scirp.org

The advantages of CE-based methods include extremely low sample and reagent consumption, high efficiency, and rapid analysis times, aligning with the principles of green chemistry. mdpi.com

Table 2: Illustrative Capillary Electrophoresis Parameters for Analysis of Related Analytes

| Parameter | CZE for Azide/Bromide Ions researchgate.net | MEKC for Neutral Aromatic Compounds |

|---|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50 µm ID, ~60 cm length) | Fused silica (e.g., 50 µm ID, ~50 cm length) |

| Background Electrolyte (BGE) | Chromate-based or other UV-absorbing buffer for indirect detection | Borate or phosphate (B84403) buffer (e.g., 20-60 mM, pH 9.2) containing a surfactant (e.g., 50 mM SDS). scirp.orgsemanticscholar.org |

| Applied Voltage | 15-25 kV (negative polarity) | 20-30 kV (positive polarity) |

| Injection | Hydrodynamic (pressure) injection | Hydrodynamic (pressure) injection |

| Detection | Indirect UV detection (e.g., at 245 nm) | Direct UV detection (e.g., at 214 or 254 nm) |

| Temperature | 25 °C | 25 °C |

Computational Chemistry Approaches in the Study of 1 Azido 2 Bromobenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on molecular orbital theory, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 1-azido-2-bromobenzene.

DFT studies can elucidate several key aspects of the molecule's electronic structure and reactivity. Calculations typically involve geometry optimization to find the lowest energy conformation, followed by analysis of molecular orbitals, electrostatic potential, and atomic charges. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's kinetic stability and sites susceptible to nucleophilic or electrophilic attack. For aryl azides, the HOMO is often associated with the azide (B81097) group and the π-system of the benzene (B151609) ring, while the LUMO is typically a π* orbital of the aromatic system.

The calculated electrostatic potential map (MEP) visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the terminal nitrogen atoms of the azide group are expected to be electron-rich, while the aromatic protons and the region around the bromine atom may exhibit positive potential, influencing non-covalent interactions and the initial steps of reaction mechanisms. DFT can also be used to calculate bond dissociation energies (BDE), which are crucial for predicting the thermal stability of the molecule, particularly the relatively weak N-N₂ bond in the azide moiety. researchgate.net

Table 1: Representative DFT-Calculated Properties for Aryl Azides Note: This table contains representative data for a generic aryl azide, as specific published values for this compound are not available. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 5.0 to 6.5 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 1.5 to 2.5 Debye | Influences solubility and intermolecular interactions. |

| N-N₂ Bond Length | ~1.25 Å | Reflects the strength of the bond slated to break during decomposition. |

| C-N₃ Bond Length | ~1.40 Å | Characterizes the connection of the azide group to the aromatic ring. |

Theoretical Investigations of Reaction Mechanisms and Energy Profiles

The primary reaction pathway of interest for this compound is its thermal or photochemical decomposition, which involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate, 2-bromophenylnitrene. researchgate.netacs.org Computational chemistry is indispensable for mapping the potential energy surface (PES) of this process.

Theoretical investigations typically use DFT or higher-level ab initio methods to locate and characterize the geometries and energies of the reactant, transition states (TS), intermediates, and products. For the decomposition of this compound, the first step is the cleavage of the N-N₂ bond. Calculations can identify the transition state for this step, and its associated activation energy barrier determines the reaction rate. This process leads to the formation of 2-bromophenylnitrene, which can exist in either a singlet or triplet electronic state. DFT calculations can predict the energy difference between these two states (the singlet-triplet gap).

Once formed, the singlet 2-bromophenylnitrene is expected to be highly reactive and can undergo several subsequent transformations, most notably an intramolecular cyclization. This involves the nitrogen atom attacking the ortho-carbon bearing the bromine atom or the adjacent C-H bond. Computational studies can model the transition states for these cyclization pathways, allowing for a comparison of their relative energy barriers to predict the major product. For instance, cyclization could potentially lead to the formation of benzazirene intermediates or carbazole-type products after rearrangement. The energy profile connects all these species, providing a comprehensive mechanistic picture. researchgate.net

Table 2: Hypothetical Energy Profile for the Decomposition of this compound Note: This table presents plausible relative energies (in kcal/mol) for the key steps in the thermal decomposition of an ortho-haloaryl azide, based on computational studies of similar systems.

| Species/Transition State | Description | Relative Energy (kcal/mol) |

| This compound | Reactant Ground State | 0.0 |

| TS1 (N₂ Extrusion) | Transition state for nitrogen loss | +30 to +40 |

| Singlet 2-Bromophenylnitrene + N₂ | Primary intermediate | +5 to +15 |

| Triplet 2-Bromophenylnitrene + N₂ | Lower energy spin state of the nitrene | -5 to +5 |

| TS2 (Cyclization) | Transition state for ring closure | +10 to +20 |

| Cyclized Product | Final product (e.g., carbazole (B46965) precursor) | -20 to -40 |

Molecular Dynamics (MD) Simulations for Reaction Pathway Exploration

While quantum chemical calculations investigate static points on a potential energy surface, Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a collection of atoms, providing a trajectory that describes their positions and velocities over time. mdpi.com

For a reactive molecule like this compound, MD simulations can be used to explore conformational flexibility in the ground state that may precede the reaction. More advanced techniques, such as ab initio molecular dynamics (AIMD), where forces are calculated "on the fly" using quantum mechanics, can be used to simulate the bond-breaking and bond-forming events directly. An AIMD simulation initiated near the transition state for N₂ extrusion could reveal the immediate, short-lived dynamics of the newly formed 2-bromophenylnitrene. researchgate.net

These simulations can capture dynamic effects that are not apparent from a static PES. For example, MD can show whether the energy released from N₂ extrusion is dissipated into the surrounding solvent or channeled into specific vibrational modes of the nitrene that facilitate subsequent reactions like cyclization. This provides a more realistic picture of the reaction, bridging the gap between theoretical energy profiles and real-world chemical behavior.

Molecular Docking and Binding Energy Analysis (e.g., MM/PBSA)

Molecular docking and binding energy analysis are computational techniques primarily used in drug discovery and molecular biology to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. ijper.orgmendeley.com While this compound itself is not a typical drug candidate, this scaffold could be part of a larger, biologically active molecule, such as a covalent inhibitor or a photolabeling agent.

In a hypothetical scenario where a derivative of this compound is designed as an enzyme inhibitor, molecular docking would be the first step. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the enzyme's active site and use a scoring function to rank the most plausible binding poses. ekb.egnih.govmdpi.com This can predict key interactions, such as hydrogen bonds, hydrophobic contacts, or potential halogen bonds involving the bromine atom.

Following docking, more rigorous methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be used to estimate the binding free energy. frontiersin.orgplos.orgplos.org This approach involves running an MD simulation of the protein-ligand complex to sample its conformational space. Snapshots from this trajectory are then used to calculate the binding free energy by summing various energy components, including molecular mechanics energy, solvation free energy, and entropy. nih.govnih.gov This provides a more accurate prediction of binding affinity than docking scores alone.

Table 3: Illustrative MM/PBSA Binding Energy Calculation for a Hypothetical Inhibitor Note: This table shows a sample breakdown of the binding free energy components for a hypothetical ligand (containing the this compound moiety) binding to a protein target.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable (hydrophobic & dispersion) |

| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable (charge & polar interactions) |

| Polar Solvation Energy (ΔG_pol) | +48.3 | Unfavorable (desolvation penalty) |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.7 | Favorable (hydrophobic effect) |

| Binding Free Energy (ΔG_bind) | -22.0 | Overall Favorable Binding |

Computational and Experimental Correlation in Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at a specific atomic position (k_light / k_heavy). A significant KIE (>1) indicates that the bond to the isotopically substituted atom is being broken or significantly altered in the rate-determining step of the reaction.

Computational chemistry provides a means to calculate theoretical KIEs for a proposed reaction mechanism. By modeling the vibrational frequencies of the reactant and the transition state for both isotopologues, the KIE can be predicted using statistical mechanics principles. A strong correlation between the experimentally measured KIE and the computationally predicted KIE for a specific mechanistic model provides powerful evidence in its favor.

For the decomposition of this compound, a KIE study could involve isotopic labeling of the nitrogen atoms in the azide group (e.g., using ¹⁵N). If the cleavage of the N-N₂ bond is the rate-determining step, a primary ¹⁵N KIE would be expected. Computational modeling of the transition state would allow for the prediction of this KIE. If the calculated value matches the experimental result, it would strongly support the proposed mechanism. Discrepancies might suggest a different rate-determining step or the presence of quantum mechanical tunneling. rsc.org

Table 4: Hypothetical Correlation of Experimental and Computed KIEs for Aryl Azide Decomposition Note: This table illustrates how computed KIEs for different possible rate-determining steps can be compared to experimental data to elucidate the correct mechanism.

| Isotopic Substitution | Experimental KIE (k¹⁴N / k¹⁵N) | Computed KIE (Mechanism A: N-N₂ Cleavage is RDS) | Computed KIE (Mechanism B: Cyclization is RDS) |

| Nα-¹⁵N | 1.045 ± 0.002 | 1.042 | 1.003 |

| Nβ-¹⁵N | 1.018 ± 0.002 | 1.020 | 1.001 |

| Nγ-¹⁵N | 1.001 ± 0.002 | 1.002 | 1.015 |

*RDS = Rate-Determining Step

In this hypothetical example, the strong agreement between the experimental KIEs and the values computed for Mechanism A would provide compelling evidence that N-N₂ bond cleavage is the rate-determining step.

Synthetic Applications and Chemical Transformations of 1 Azido 2 Bromobenzene

Synthesis of Nitrogen-Containing Heterocycles

1-Azido-2-bromobenzene serves as a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ortho-disubstituted nature, featuring both an azide (B81097) and a bromine atom, allows for a range of cyclization and functionalization strategies.

Triazole Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govnih.govsigmaaldrich.com This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to afford the 1,4-disubstituted triazole regioisomer with high selectivity. sigmaaldrich.comfrontiersin.org The azide group of this compound readily participates in CuAAC reactions with various alkynes, leading to the formation of 1-(2-bromophenyl)-1H-1,2,3-triazoles.

The reaction is prized for its reliability, high yields, and tolerance of a wide array of functional groups. sigmaaldrich.com The resulting triazole products retain the bromine atom, which can be utilized for further synthetic transformations, such as cross-coupling reactions.

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Reactant | Catalyst/Conditions | Product | Reference |

| Phenylacetylene | Cu(I) source | 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole | nih.govnih.gov |

| Propargyl alcohol | Cu(I) source | (1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol | nih.govnih.gov |

| Ethyl propiolate | Cu(I) source | Ethyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | nih.govnih.gov |

Benzotriazole Synthesis, including Benzyne (B1209423) Click Chemistry

This compound is a key reagent in the synthesis of benzotriazoles through what is known as "benzyne click chemistry". nih.govorganic-chemistry.org This method involves the in situ generation of benzyne from a suitable precursor, which then undergoes a [3+2] cycloaddition reaction with an azide. organic-chemistry.orgnih.gov While this compound itself can be a source of the azide, it is more commonly used in reactions where the benzyne is generated from another molecule, and this compound provides the azide functionality for the cycloaddition.

An alternative and conceptually novel approach to benzotriazoles involves the endo-cyclization of 2-azidoaryl lithiums, which can be generated in situ from this compound through a metal-halogen exchange. rsc.org This method circumvents the traditional approach of bridging two ortho-amino groups and offers a practical route to a variety of substituted benzotriazoles. rsc.org

Fused Indole-Heterocycles Synthesis via Nitrene Insertion

A significant application of this compound is in the synthesis of fused indole-heterocycles. researchgate.netsemanticscholar.orgnih.govrsc.org This strategy often involves a two-step process: a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce an aryl or heteroaryl group at the 2-position, followed by a thermally induced intramolecular nitrene insertion. researchgate.net

The thermal decomposition of the azide group in the cross-coupled product generates a highly reactive nitrene intermediate. This nitrene can then undergo an intramolecular C-H insertion reaction with a nearby C-H bond on the newly introduced aromatic ring, leading to the formation of a new five-membered ring and constructing the fused indole (B1671886) system. researchgate.net This method has been successfully employed to synthesize various carbazole (B46965) and carboline derivatives. researchgate.net

Table 2: Synthesis of Fused Indoles from this compound

| Coupling Partner (Arylboronic Acid) | Reaction Sequence | Fused Heterocycle Product | Reference |

| 1H-Indole-5-boronic acid | 1. Suzuki-Miyaura coupling2. Thermal nitrene insertion | Pyrrolo[3,2-a]carbazole | researchgate.net |

| Phenylboronic acid | 1. Suzuki-Miyaura coupling2. Thermal nitrene insertion | Carbazole | researchgate.net |

| 4-Pivaloylaminopyridine-3-boronic acid | 1. Suzuki-Miyaura coupling2. Functional group transformations | 4-Amino-α-carboline | researchgate.net |

Other Heterocyclic Systems via Azido-Reductive Cyclization Strategies

Azido-reductive cyclization is another powerful strategy for the synthesis of nitrogen-containing heterocycles from ortho-substituted aryl azides like this compound. mdpi.comnih.govdntb.gov.ua This process typically involves the reduction of the azide group to an amine, which then undergoes an intramolecular cyclization. The nature of the cyclizing partner, often introduced via a cross-coupling reaction at the ortho-position, dictates the type of heterocycle formed.

For instance, if the ortho-substituent contains a suitable electrophilic center, the newly formed amine can cyclize onto it. These reactions can be promoted by various reducing agents and can lead to a diverse range of heterocyclic scaffolds.

Preparation of N-Fluoroalkylated Nitrogen Heterocycles

The introduction of fluorine or fluoroalkyl groups into heterocyclic compounds can significantly modulate their biological and chemical properties. rsc.orgcfplus.cz While direct reactions involving this compound for this purpose are less commonly cited, related azides are instrumental in this area. For example, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane (B8214506) is used in the synthesis of N-fluoroalkylated nitrogen heterocycles. nih.govdntb.gov.ua The synthetic utility of this azide is demonstrated through azide-alkyne cycloadditions to form N-bromotetrafluoroethyl 1,2,3-triazoles, which can be further transformed into other N-fluoroalkylated heterocycles like imidazoles, oxazoles, and thiazoles. nih.gov This highlights the potential for analogous strategies starting from fluorinated derivatives of this compound.

Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

The dual functionality of this compound makes it a valuable substrate for reactions that form new carbon-nitrogen and carbon-carbon bonds. The azide group can serve as a precursor to a nitrogen-containing functionality, while the bromo group is an excellent handle for cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are particularly effective for forming new carbon-carbon bonds at the 2-position of the benzene (B151609) ring. researchgate.netnih.gov This has been demonstrated in the synthesis of fused indole heterocycles, where arylboronic acids are coupled with this compound. researchgate.net The robustness of the azide group under these conditions allows for its preservation for subsequent transformations, such as nitrene insertion. researchgate.net

The azide functionality itself is a source for carbon-nitrogen bond formation. Beyond its role in cycloadditions and nitrene insertions, the azide can be reduced to an amine, which can then participate in various C-N bond-forming reactions.

Amide Synthesis via Azidocarbonylation Pathways

The transformation of aryl azides into amides through carbonylation represents a powerful method for C-N bond formation. While direct carbonylation of this compound is not extensively documented, a closely related and highly relevant transformation is the palladium-catalyzed cascade azidation/carbonylation of aryl halides. nih.govresearchgate.net This process effectively converts aryl bromides, such as the bromo-substituent in this compound, into primary amides in a one-pot reaction.